2-Hexadecylthiolane
Description
2-Hexadecylthiolane is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene derivative) substituted with a hexadecyl (C₁₆H₃₃) chain at the 2-position. However, the provided evidence lacks direct data on this compound, necessitating comparisons with structurally or functionally related substances such as alkylated ketones, esters, and isocyanates.
Properties
CAS No. |
112569-94-5 |
|---|---|
Molecular Formula |
C20H40S |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
2-hexadecylthiolane |
InChI |
InChI=1S/C20H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21-20/h20H,2-19H2,1H3 |
InChI Key |
XEIJIPBPIBJLQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylthiolane typically involves the cyclization of a suitable precursor containing a sulfur atom. One common method is the reaction of hexadecyl bromide with sodium sulfide in the presence of a base, leading to the formation of the thiolane ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-Hexadecylthiolane may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylthiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane.
Substitution: The hydrogen atoms on the thiolane ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane.
Substitution: Halogenated thiolanes or other substituted derivatives.
Scientific Research Applications
2-Hexadecylthiolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hexadecylthiolane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares 2-Hexadecylthiolane with compounds from the evidence, focusing on molecular features, applications, and regulatory profiles.
Structural and Functional Comparisons
- Thiolane vs. Ketones (2-Hexanone): The thiolane ring in 2-Hexadecylthiolane introduces sulfur-based reactivity (e.g., nucleophilic substitution), distinct from the electrophilic carbonyl group in 2-hexanone. This difference may reduce volatility compared to 2-hexanone but increase lipid solubility due to the hexadecyl chain.
- Alkyl Chain vs. Esters (Hexadecyl 2-ethylhexanoate): Both compounds feature long alkyl chains, but the ester group in Hexadecyl 2-ethylhexanoate enhances biodegradability, whereas the thiolane ring may confer stability under acidic or oxidative conditions.
Toxicity vs. Isocyanates (Hexamethylene diisocyanate):
Hexamethylene diisocyanate’s high reactivity and respiratory hazards contrast with the likely moderate toxicity profile of sulfur-containing compounds like 2-Hexadecylthiolane, which may primarily irritate mucous membranes.
Regulatory and Application Insights
- Safety Protocols: While hexamethylene diisocyanate mandates stringent exposure controls, 2-Hexadecylthiolane may require standard organic compound handling protocols until toxicity data is available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
